Product packaging for 2-Aminoimidazo[1,2-a]pyridin-7-ol(Cat. No.:)

2-Aminoimidazo[1,2-a]pyridin-7-ol

Cat. No.: B15199287
M. Wt: 149.15 g/mol
InChI Key: VDNJKMJOLGQFKZ-UHFFFAOYSA-N
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Description

2-Aminoimidazo[1,2-a]pyridin-7-ol (CAS 1785060-31-2) is a bicyclic heterocyclic compound with the molecular formula C7H7N3O and a molecular weight of 149.15 g/mol [ citation 1 ]. This compound serves as a valuable scaffold in medicinal chemistry and organic synthesis. The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, known for its diverse pharmacological properties [ citation 3 ]. Derivatives of this scaffold have been extensively studied for their anti-cancer and anti-inflammatory activities. Research indicates that novel imidazo[1,2-a]pyridine derivatives can suppress key signaling pathways involved in cancer progression, such as the NF-κB and STAT3 pathways [ citation 3 ], and inhibit the AKT/mTOR pathway to induce cell cycle arrest and apoptosis in cancer cells [ citation 7 ]. Other derivatives have been synthesized as high-affinity and selective ligands for biological receptors, underscoring the structural versatility and research potential of this chemotype [ citation 5 ]. The specific substitution pattern of this compound, featuring both amino and hydroxy functional groups, makes it a promising intermediate for the synthesis of more complex molecules and for exploring new structure-activity relationships. This product is intended For Research Use Only and is not approved for human or veterinary diagnosis or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O B15199287 2-Aminoimidazo[1,2-a]pyridin-7-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

2-amino-1H-imidazo[1,2-a]pyridin-7-one

InChI

InChI=1S/C7H7N3O/c8-6-4-10-2-1-5(11)3-7(10)9-6/h1-4,9H,8H2

InChI Key

VDNJKMJOLGQFKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(NC2=CC1=O)N

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies for 2 Aminoimidazo 1,2 a Pyridin 7 Ol and Its Derivatives

Functionalization at Specific Positions of the Imidazo[1,2-a]pyridine (B132010) Core

The imidazo[1,2-a]pyridine ring system exhibits distinct reactivity at its carbon and heteroatom positions, which has been extensively exploited for the synthesis of derivatives with diverse functionalities.

C3-Functionalization Methodologies

The C3 position of the imidazo[1,2-a]pyridine nucleus is the most reactive site for electrophilic substitution. tandfonline.comtandfonline.com This high reactivity is attributed to the electron-rich nature of this position, making it a prime target for the introduction of various functional groups. researchgate.netresearchgate.net

A wide array of C3-functionalization methods have been developed, including:

Halogenation: Regioselective halogenation at the C3 position can be achieved using various reagents. rsc.org For instance, N-halosuccinimides (NCS, NBS, and NIS) are effective for introducing chlorine, bromine, and iodine, respectively. nih.govnsf.gov Transition-metal-free methods using sodium chlorite (B76162) or bromite (B1237846) have also been reported. rsc.org These halogenated derivatives serve as versatile intermediates for further transformations, such as cross-coupling reactions. rsc.org

Acylation: Selective C-acylation at the C3 position of 2-aminoimidazo[1,2-a]pyridine is a key step in the synthesis of more complex fused heterocyclic systems, such as imidazopyridine-fused tandfonline.comresearchgate.netdiazepinones. nih.gov

Alkylation: C3-alkylation can be accomplished through methods like the aza-Friedel–Crafts reaction, which involves the reaction of imidazo[1,2-a]pyridines with aldehydes and amines, often catalyzed by a Lewis acid like Y(OTf)3. mdpi.com

Amination: Direct C3-amination has been achieved through various methods, including visible-light-mediated reactions and electrochemical approaches. researchgate.netnih.gov For example, a photocatalyzed C3-selective amination of pyridines can proceed via Zincke imine intermediates. nih.gov

Other Functionalizations: A variety of other functional groups can be introduced at the C3 position, including sulfenyl, selenyl, phosphonyl, and azolyl groups. scilit.comresearchgate.netnih.gov Visible-light-promoted trifluoromethylation and alkoxycarbonylation have also been successfully demonstrated. mdpi.com

C3-Functionalization Reaction Reagents/Conditions Product Type Reference(s)
HalogenationN-halosuccinimides (NCS, NBS, NIS)3-Halo-imidazo[1,2-a]pyridines nih.govnsf.gov
HalogenationSodium chlorite/bromite3-Chloro/Bromo-imidazo[1,2-a]pyridines rsc.org
AcylationAcylating agents3-Acyl-imidazo[1,2-a]pyridines nih.gov
AlkylationAldehydes, Amines, Y(OTf)33-Alkyl-imidazo[1,2-a]pyridines mdpi.com
AminationN-Aminopyridinium salts, photoredox catalysis3-Amino-imidazo[1,2-a]pyridines nih.gov
TrifluoromethylationMesityl acridinium, visible light3-Trifluoromethyl-imidazo[1,2-a]pyridines mdpi.com
AlkoxycarbonylationCarbazates, Rose Bengal, (NH4)2S2O8, blue LED3-Alkoxycarbonyl-imidazo[1,2-a]pyridines mdpi.com

C2-Functionalization Approaches

Functionalization at the C2 position of the imidazo[1,2-a]pyridine core is generally more challenging than at the C3 position due to the latter's higher susceptibility to electrophilic attack. tandfonline.comtandfonline.comresearchgate.net However, the development of methods for C2-functionalization is crucial for expanding the structural diversity and medicinal potential of this scaffold. tandfonline.com

Despite the challenges, several strategies have been developed for introducing substituents at the C2 position. These often involve multi-step syntheses or specific reaction conditions that favor C2 reactivity. The synthesis of imidazo[1,2-a]pyridine derivatives from 2-aminopyridine (B139424) and various reagents like nitroalkenes or α-halo ketones often leads to functionalization primarily at the C3 position. tandfonline.comresearchgate.net Therefore, direct C2-functionalization of a pre-formed imidazo[1,2-a]pyridine ring remains an area of active research.

Regiospecific Metalation and Electrophilic Quenching

Regiospecific metalation followed by quenching with an electrophile is a powerful strategy for the controlled functionalization of the imidazo[1,2-a]pyridine nucleus. This approach allows for the introduction of substituents at positions that are not readily accessible through direct electrophilic substitution. The site of metalation can be directed by the presence of specific functional groups on the ring system. While the C3 position is the most common site for electrophilic attack, metalation can potentially be directed to other positions, enabling a wider range of derivatization patterns. tandfonline.com

Reactivity at the -7-ol and -2-Amino Substituents

The -7-ol and -2-amino groups of 2-aminoimidazo[1,2-a]pyridin-7-ol offer additional sites for derivatization. The hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification, allowing for the introduction of a wide variety of substituents.

The 2-amino group is a key functional handle for building more complex molecular architectures. It can be acylated, alkylated, or used as a nucleophile in various coupling reactions. For instance, the 2-amino group can be a starting point for the synthesis of fused heterocyclic systems. The presence of the amino group also influences the reactivity of the imidazo[1,2-a]pyridine core, often enhancing its nucleophilicity. The development of 3-amino-imidazo[1,2-a]pyridines has led to the discovery of potent enzyme inhibitors. nih.gov

Annulation Reactions to Form Polycyclic Systems

Annulation reactions involving the imidazo[1,2-a]pyridine core provide a route to more complex, polycyclic aromatic systems. One such example is the base-promoted synthesis of benzo[a]imidazo[5,1,2-cd]indolizines from 2-arylimidazo[1,2-a]pyridines and benzyne (B1209423) precursors under metal-free conditions. rsc.org This reaction involves a double C(sp2)–H activation of the 2-phenylimidazo[1,2-a]pyridine. rsc.org Such annulated molecules have shown interesting photophysical properties, including fluorescence. rsc.org Another strategy involves the catalyst/metal-free annulation of α-keto vinyl azides with 2-aminopyridines to form imidazo[1,2-a]pyridines, which can then be further derivatized. acs.org

Rearrangement Reactions (e.g., Dimroth Rearrangement)

Imidazo[1,2-a]pyridines and related aza-heterocycles can undergo the Dimroth rearrangement, which involves the translocation of two heteroatoms within the heterocyclic system. researchgate.netucl.ac.uk This rearrangement is often an undesired side reaction that can occur under basic conditions, leading to potential structural misassignments. researchgate.netucl.ac.uk

General Reactivity Profiling and Mechanistic Investigations

A comprehensive general reactivity profile and detailed mechanistic investigations for this compound are not available in the current scientific literature. However, based on the known reactivity of the parent imidazo[1,2-a]pyridine scaffold and related derivatives, a speculative profile can be outlined.

The imidazo[1,2-a]pyridine ring system is generally electron-rich, making it susceptible to electrophilic substitution. The most reactive position is typically C-3, followed by C-5 and C-7. The presence of the amino group at C-2 and the hydroxyl group at C-7 in the target molecule would further enhance the electron density of the ring system, likely increasing its reactivity towards electrophiles.

Mechanistic studies on related imidazo[1,2-a]pyridine syntheses, such as the Ortoleva-King reaction, involve the initial formation of a pyridinium (B92312) ylide followed by intramolecular cyclization. organic-chemistry.org Derivatization reactions, such as halogenation, nitration, and Friedel-Crafts reactions, would likely proceed via standard electrophilic aromatic substitution mechanisms, with the regioselectivity being influenced by the directing effects of the existing amino and hydroxyl substituents.

Table 1: Predicted Reactivity of this compound based on General Principles

Reaction TypePredicted OutcomePotential Reagents
Electrophilic HalogenationSubstitution at C-3, C-5NBS, NCS, Br₂
NitrationSubstitution at C-3HNO₃/H₂SO₄
Friedel-Crafts AcylationAcylation at C-3Acyl chloride/AlCl₃
N-Alkylation/ArylationReaction at the amino group or pyridine (B92270) nitrogenAlkyl halides, Aryl halides
O-Alkylation/AcylationReaction at the hydroxyl groupAlkyl halides, Acyl chlorides

It is crucial to reiterate that the information presented in the table above is predictive and not based on experimental data for this compound. Detailed mechanistic investigations, including kinetic studies and computational modeling, would be required to establish the precise reactivity profile of this compound.

Applications in Materials Science and Industrial Research of Imidazo 1,2 a Pyridine Derivatives

Development of Luminescent Materials (Fluorescent and Phosphorescent)

Imidazo[1,2-a]pyridine (B132010) derivatives are renowned for their significant luminescent properties, which are being harnessed for a variety of applications, including organic light-emitting diodes (OLEDs) and fluorescent probes. nih.govresearchgate.netrsc.orgrsc.org The inherent π-conjugated system of the imidazo[1,2-a]pyridine core provides a strong foundation for intense fluorescence. researchgate.net

Researchers have successfully synthesized novel V-shaped small-molecule fluorophores incorporating two imidazo[1,2-a]pyridine units. These molecules exhibit intense photoluminescence with quantum yields ranging from 0.17 to 0.51. nih.gov By strategically functionalizing the C6 position with either electron-donating or electron-accepting groups, the emission can be precisely tuned from the near-UV to the deep-blue region of the spectrum. nih.gov This tunability is crucial for developing materials that meet the demanding specifications for display technologies, such as the deep-blue standard set by the National Television Standards Committee (NTSC). nih.gov

The nature of the excited state in these materials can also be modulated, shifting from a pure π-π* transition to one with significant intramolecular charge transfer (ICT) character. nih.gov This control over the electronic properties is further elucidated through computational studies, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), which help in understanding the relationship between molecular structure and photophysical properties. nih.govtandfonline.com

Furthermore, imidazo[1,2-a]pyridine-based fluorescent probes have been designed for the selective detection of metal ions and other analytes. For instance, a fused imidazopyridine scaffold has been shown to exhibit highly sensitive and selective fluorescent sensing for Fe³⁺ and Hg²⁺ in aqueous media and even within living cells. rsc.org Similarly, another probe functionalized with xanthene was developed for the naked-eye detection of Hg²⁺. rsc.org These probes often operate on a "turn-on" or "turn-off" fluorescence mechanism and demonstrate low cytotoxicity, making them suitable for biological imaging applications. rsc.orgrsc.org

Derivative TypeKey FeaturesPotential ApplicationsQuantum Yield (PLQY)Emission Range
V-shaped bis-Imidazo[1,2-a]pyridineFunctionalized at C6 position with electron-donating or -accepting groups. nih.govDeep-blue emitters for OLEDs. nih.gov0.17–0.51 nih.govNear-UV to Deep-Blue nih.gov
Phenanthroimidazole-substitutedDonor-acceptor configuration for balanced charge carrying. researchgate.netDeep-blue electroluminescence in OLEDs. researchgate.netHighDeep-Blue researchgate.net
Xanthene-functionalizedSpirolactam structure for selective ion binding. rsc.orgFluorescent probe for Hg²⁺ detection. rsc.orgNot specifiedNot specified
Fused Imidazopyridine ScaffoldCascade cyclization synthesis. rsc.orgFluorescent sensor for Fe³⁺ and Hg²⁺. rsc.orgNot specifiedNot specified

Role as N-Heterocyclic Carbene Precursors in Organometallic Chemistry

While the provided search results primarily focus on imidazo[1,5-a]pyridine (B1214698) derivatives as N-heterocyclic carbene (NHC) precursors, the broader family of imidazopyridines, including the [1,2-a] isomer, is recognized for its utility in this area. organic-chemistry.orgnih.govresearchgate.net NHCs are a class of stable carbenes that have become indispensable ligands in organometallic chemistry and homogeneous catalysis due to their strong σ-donating properties and tunable steric and electronic environments. organic-chemistry.orgbeilstein-journals.org

The synthesis of imidazo[1,5-a]pyridinium salts, which are the direct precursors to NHCs, has been achieved through efficient, one-step, three-component coupling reactions. organic-chemistry.orgnih.gov These methods allow for the incorporation of a wide range of functional groups and even chiral substituents, which is critical for developing catalysts for asymmetric synthesis. organic-chemistry.orgnih.gov The ability to create bidentate and multidentate NHC ligands from these precursors further expands their potential applications in catalysis. organic-chemistry.org

The imidazo[1,5-a]pyridine scaffold provides a versatile platform for generating new types of stable NHCs, including those with extended π-systems and mesoionic character. researchgate.net These novel NHCs can be used to synthesize a variety of metal complexes, for example, with Rh(I), which have potential applications in catalysis. researchgate.net

Contribution to Advanced Functional Materials Development

The applications of imidazo[1,2-a]pyridine derivatives extend beyond luminescence and catalysis into the broader field of advanced functional materials. Their unique chemical and physical properties make them suitable for a range of applications. mdpi.comresearchgate.net

The π-conjugated bicyclic structure of imidazo[1,2-a]pyridines is a key feature that contributes to their utility in materials science. researchgate.net This structure can be readily modified through various synthetic strategies to fine-tune the material's properties. For example, derivatives have been developed as excited-state intramolecular proton transfer (ESIPT) materials, which have potential applications in fluorescent probes, photoswitches, and organic lasers. tandfonline.comnih.gov The photophysical properties of these materials can be tuned by changing substituents and the solvent media. tandfonline.com

Furthermore, the imidazo[1,2-a]pyridine scaffold has been utilized in the development of materials for detecting chemical warfare agent simulants. nih.gov Probes based on this scaffold have shown high sensitivity and selectivity for the detection of nerve agent simulants like sarin (B92409) and tabun (B1200054) surrogates. nih.gov These materials can be incorporated into portable and low-cost paper test strips for real-time detection. nih.gov

The versatility of the imidazo[1,2-a]pyridine core allows for its incorporation into a diverse range of functional molecules, highlighting its importance as a privileged scaffold in the design of new materials. researchgate.netrsc.org

Industrial Synthesis Protocols and Scalability Considerations

The widespread application of imidazo[1,2-a]pyridine derivatives in materials science necessitates the development of efficient, scalable, and environmentally benign synthetic protocols. A variety of synthetic methods have been established, with many focusing on the condensation of 2-aminopyridines with α-halocarbonyl compounds or other reagents. researchgate.netresearchgate.netacs.org

Recent advancements have focused on developing more sustainable and scalable synthetic routes. These include:

Microwave-assisted synthesis: This method has been shown to produce imidazo[1,2-a]pyridine derivatives in high yields with significantly reduced reaction times compared to conventional heating methods. researchgate.net

Continuous flow processes: An environmentally friendly and scalable continuous flow process using hydrochloric acid as a promoter has been developed, achieving high yields of the desired products. acs.org

Green catalysts: The use of nonvolatile and eco-friendly catalysts like ammonium (B1175870) chloride in ethanol (B145695) has been explored for the synthesis of these derivatives at room temperature or with mild heating. acs.org

Catalyst-free conditions: In some cases, the synthesis of monosubstituted imidazo[1,2-a]pyridines can be achieved under catalyst-free conditions by simply refluxing a mixture of 2-aminopyridine (B139424) and a suitable halogenoester. acs.org

One-pot, multi-component reactions: These reactions, often catalyzed by metals like copper or iodine, allow for the efficient construction of highly functionalized imidazo[1,2-a]pyridines from simple starting materials. acs.orgorganic-chemistry.orgacs.org

The feasibility of scaling up these reactions has been demonstrated in several studies. For instance, a gram-scale synthesis of a specific imidazo[1,2-a]pyridine derivative was achieved with a high yield, highlighting the industrial applicability of the developed protocol. acs.org The amenability of these synthetic methods to scale-up is a critical factor for the commercial production of imidazo[1,2-a]pyridine-based materials. researchgate.net

Synthetic MethodKey AdvantagesCatalyst/ConditionsScalability
Microwave-assisted SynthesisRapid reaction times, high yields. researchgate.netMicrowave irradiation. researchgate.netAmenable to scale-up. researchgate.net
Continuous Flow ProcessEnvironmentally benign, robust, efficient. acs.orgHydrochloric acid promoter. acs.orgScalable. acs.org
Green CatalysisEco-friendly, mild reaction conditions. acs.orgAmmonium chloride in ethanol. acs.orgNot specified
Catalyst-free CondensationSimple, avoids metal catalysts. acs.orgReflux in ethanol. acs.orgNot specified
One-pot, Multi-component ReactionsHigh efficiency, access to complex molecules. acs.orgorganic-chemistry.orgCopper or iodine catalysts. organic-chemistry.orgacs.orgDemonstrated on gram-scale. acs.org

Q & A

Q. What are the established synthetic routes for 2-Aminoimidazo[1,2-a]pyridin-7-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves condensation reactions between 2-aminopyridine derivatives and α-haloketones or α,β-unsaturated carbonyl compounds. For example, microwave-assisted synthesis (1–3 hours, 120–150°C) can improve yields (40–60%) compared to traditional reflux methods . Optimization strategies include:

  • Solvent selection : Acetonitrile or DMF enhances solubility of intermediates.
  • Catalyst use : Lewis acids like ZnCl₂ improve cyclization efficiency.
  • Temperature control : Gradual heating reduces side reactions like dimerization.
    Key purity checks involve HPLC (C18 column, acetonitrile/water gradient) and HRMS for mass confirmation .

Q. How is the structural integrity of this compound confirmed during synthesis?

Methodological Answer: Structural validation employs:

  • 1H/13C NMR : Characteristic peaks include imidazo-pyridine protons (δ 7.2–8.5 ppm) and NH₂ groups (δ 5.5–6.0 ppm, broad singlet) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, particularly for substituted derivatives .
  • FT-IR : Confirms NH/OH stretches (3200–3500 cm⁻¹) and aromatic C=C bonds (1450–1600 cm⁻¹) .

Q. What are the primary biological targets explored for this compound?

Methodological Answer: In vitro screening often focuses on:

  • Enzyme inhibition : Kinase assays (e.g., EGFR, CDK2) using fluorescence polarization .
  • Antimicrobial activity : Microplate dilution assays against Gram-negative bacteria (MIC values reported as 2–16 µg/mL) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~8.5 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer: Discrepancies often arise from:

  • Compound purity : Validate via LC-MS (>95% purity) to exclude impurities affecting bioactivity .
  • Assay conditions : Standardize protocols (e.g., pH, serum content) to minimize variability. For example, serum-free media reduce false positives in cytotoxicity studies .
  • Structural analogs : Compare activity of closely related derivatives (e.g., 7-hydroxy vs. 7-chloro analogs) to isolate pharmacophore contributions .

Q. What advanced strategies enhance the pharmacological profile of this compound?

Methodological Answer:

  • Scaffold hybridization : Conjugation with chalcones or thiazolidinones improves antiparasitic activity (e.g., IC₅₀ for Trypanosoma brucei reduced from 8.5 µM to 1.35 µM) .
  • Prodrug design : Acetylation of the 7-OH group enhances blood-brain barrier penetration (logP increases from 1.2 to 2.8) .
  • Computational modeling : Molecular docking (AutoDock Vina) identifies optimal binding poses for kinase targets, guiding synthetic modifications .

Q. How can microwave-assisted synthesis improve scalability and regioselectivity?

Methodological Answer: Microwave irradiation (100–150 W) reduces reaction times by 50–70% and enhances regioselectivity via controlled dielectric heating. For example:

  • Regioselective cyclization : 2-Aminoimidazo derivatives form preferentially over pyrimidine byproducts at 120°C .
  • Scalability : Batch processes (10–50 g scale) achieve consistent yields (55–60%) with <5% impurities .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Pd-catalyzed couplings : The 2-amino group acts as a directing group, facilitating Suzuki-Miyaura reactions at the C3 position (yields 70–85%) .
  • Oxidative coupling : TEMPO-mediated reactions at the 7-OH group produce dimers with enhanced solubility (logP reduced by 1.2 units) .
  • Kinetic studies : Monitor intermediates via in situ IR to optimize reaction trajectories (e.g., avoiding over-oxidation) .

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